Product packaging for Ethyl 4-cyanobenzoate(Cat. No.:CAS No. 7153-22-2)

Ethyl 4-cyanobenzoate

Cat. No.: B145743
CAS No.: 7153-22-2
M. Wt: 175.18 g/mol
InChI Key: JLSSWDFCYXSLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzene (B151609) Derivatives in Contemporary Chemical Science

Benzene and its derivatives are cornerstone structures in organic chemistry, forming the basis for a vast array of synthetic and naturally occurring compounds. rsc.org The benzene ring, a stable aromatic system, can be functionalized with a wide variety of substituent groups, leading to molecules with diverse physical, chemical, and biological properties. These derivatives are integral to numerous sectors, including pharmaceuticals, agrochemicals, and materials science. rsc.org The ability to introduce different functional groups onto the benzene ring through reactions like electrophilic aromatic substitution allows chemists to fine-tune the properties of these molecules for specific applications. rsc.org

Significance of Aromatic Esters in Organic Synthesis and Beyond

Aromatic esters, characterized by an ester functional group attached to an aromatic ring, are a vital class of organic compounds. le.ac.uk They are frequently used as intermediates in the synthesis of more complex molecules. le.ac.uk Their applications are widespread, ranging from fragrances and flavors to the production of polymers and pharmaceuticals. le.ac.uk The ester group can undergo various transformations, such as hydrolysis to carboxylic acids and reduction to alcohols, making aromatic esters versatile synthons in multi-step synthetic sequences. le.ac.uk

Contextualizing Ethyl 4-Cyanobenzoate (B1228447) within the Class of Cyano-Substituted Benzoates

Ethyl 4-cyanobenzoate belongs to the family of cyano-substituted benzoates, which are characterized by the presence of both a cyano (-C≡N) and a benzoate (B1203000) (-COOR) group on the benzene ring. The strong electron-withdrawing nature of the cyano group significantly influences the electronic properties of the aromatic ring and the reactivity of the ester group. This electronic effect is crucial in many of its applications. For instance, in the field of liquid crystals, the high polarity imparted by the cyano group is a key factor in creating the desired mesophases. acs.org Furthermore, the cyano group can be a precursor to other functional groups, such as amines or carboxylic acids, adding to the synthetic utility of this class of compounds.

Historical Perspectives on the Synthesis and Early Investigations of this compound

The synthesis of cyanobenzoic acid derivatives dates back to classic organic reactions. A well-established method for introducing a cyano group onto a benzene ring is the Sandmeyer reaction, which involves the diazotization of an amino group followed by reaction with a cyanide salt. googleapis.com For p-cyanobenzoic acid, the parent acid of this compound, this would involve the diazotization of p-aminobenzoic acid. googleapis.com A 1929 publication by Lucas and his colleagues in the Journal of the American Chemical Society detailed such a synthesis. googleapis.com

The esterification of 4-cyanobenzoic acid is a common method to produce this compound. googleapis.com Modern procedures often involve reacting p-cyanobenzamide with ethanol (B145695) in the presence of an acid catalyst. googleapis.com For example, a patent describes the reaction of p-cyanobenzamide with ethanol and hydrochloric acid to give this compound in high yield. googleapis.com

Early investigations into cyano-substituted aromatic compounds were often driven by the desire to understand the influence of substituents on the properties of benzene derivatives and to explore their potential in various applications, including as intermediates for dyes and pharmaceuticals.

Current Research Trajectories and Future Outlook for this compound

Current research on this compound and related compounds is vibrant and multifaceted, with significant efforts in materials science and medicinal chemistry.

In Materials Science: A major application of this compound is in the synthesis of liquid crystals. acs.org The rod-like shape and high polarity of molecules derived from it are conducive to the formation of nematic and smectic phases, which are essential for display technologies. researchgate.netacs.org Research continues to explore new liquid crystalline materials based on this core structure to improve properties like thermal stability and electro-optical response. researchgate.net Furthermore, the deprotonated form, 4-cyanobenzoate, is utilized as a linker in the construction of Metal-Organic Frameworks (MOFs), which are materials with potential applications in gas storage and catalysis. researchgate.netchemicalpapers.com

In Medicinal Chemistry: this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. googleapis.comnih.gov The cyano and ester functionalities can be readily modified to build more complex structures. For example, derivatives of 4-cyanobenzoic acid have been investigated for their potential as HIV fusion inhibitors. nih.gov The ability to use this compound as a starting material for creating diverse molecular architectures ensures its continued relevance in drug discovery programs. googleapis.comgoogle.com

The future outlook for this compound is promising. The demand for advanced materials with tailored properties will likely drive further research into its use in liquid crystals, polymers, and MOFs. As synthetic methodologies in organic chemistry continue to advance, the versatility of this compound as a building block will be further exploited to create novel compounds with unique functionalities for a wide range of applications. The ongoing exploration of cyano-substituted aromatic compounds in various scientific fields suggests that this compound will remain a compound of significant interest to the research community. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B145743 Ethyl 4-cyanobenzoate CAS No. 7153-22-2

Properties

IUPAC Name

ethyl 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSSWDFCYXSLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221769
Record name Ethyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-22-2
Record name Benzoic acid, 4-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7153-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyanobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7153-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-cyanobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Ethyl 4 Cyanobenzoate and Analogues

Esterification Reactions for Ethyl 4-Cyanobenzoate (B1228447) Production

Esterification involves the reaction of a carboxylic acid with an alcohol to form an ester. In the context of ethyl 4-cyanobenzoate synthesis, this entails the reaction of 4-cyanobenzoic acid with ethanol (B145695).

The Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to achieve high yields, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. youtube.comchemguide.co.uk A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. youtube.comchemguide.co.uk

A study on the Fischer esterification of acetic acid and ethanol showed that using equimolar amounts of the reactants resulted in a 65% yield of the ester at equilibrium. masterorganicchemistry.com However, by using a 10-fold excess of ethanol, the yield could be increased to 97%. masterorganicchemistry.com

Beyond traditional acid catalysis, alternative methods for the esterification of 4-cyanobenzoic acid have been explored. One approach involves the use of a moisture-tolerant zirconium complex, Zr(Cp)₂(CF₃SO₃)₂·THF, as a catalyst. nih.govacs.org This method allows for the esterification to be carried out with equimolar ratios of the carboxylic acid and alcohol under ambient atmosphere, without the need for water scavengers. nih.gov For example, the reaction of 4-cyanobenzoic acid with 2-phenylethanol (B73330) using this catalyst in toluene (B28343) at 80°C yielded 2-phenylthis compound. acs.org

Another method is the direct oxidative esterification of arylaldehydes with alcohols. For instance, 4-cyanobenzaldehyde (B52832) can be reacted with ethanol in the presence of a catalyst like [bmim]N₃ under solvent-free conditions to produce this compound. academie-sciences.fr

Additionally, processes have been developed where a cyanobenzamide is converted to the corresponding ester. For example, p-cyanobenzamide can be reacted with methanol (B129727) in the presence of a 20% hydrochloric acid/methanol solution to yield mthis compound. chemicalbook.com A similar process starting from p-cyanobenzamide in the presence of an acid can also produce ethyl p-cyanobenzoate with a reported yield of 95%. googleapis.comgoogle.com

Catalyst/ReagentReactantsSolventConditionsProductYieldReference
Acid Catalyst (e.g., H₂SO₄)4-Cyanobenzoic Acid, EthanolExcess EthanolRefluxThis compoundHigh masterorganicchemistry.comyoutube.com
Zr(Cp)₂(CF₃SO₃)₂·THF4-Cyanobenzoic Acid, 2-PhenylethanolToluene80°C2-Phenylthis compound40% acs.org
[bmim]N₃4-Cyanobenzaldehyde, EthanolSolvent-free25-70°CThis compoundGood academie-sciences.fr
20% HCl/Methanolp-Cyanobenzamide, MethanolMethanol64°C, 12hMthis compound93% chemicalbook.com
Acidp-Cyanobenzamide--Ethyl p-cyanobenzoate95% googleapis.comgoogle.com

Cyanation Strategies for Benzoate (B1203000) Esters

Cyanation reactions introduce a cyano group onto an aromatic ring. For the synthesis of this compound, this typically involves starting with a substituted benzoate ester.

The Sandmeyer reaction is a well-established method for converting an aromatic amine to a nitrile. scirp.org This process involves the diazotization of the amine, followed by reaction with a cyanide salt, typically in the presence of a copper catalyst. scirp.orgjustia.com In the case of this compound synthesis, ethyl 4-aminobenzoate (B8803810) is the starting material. The amino group is first converted to a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrochloric acid. scirp.orgjustia.com The resulting diazonium salt is then treated with a cyanide source to introduce the cyano group. scirp.orgjustia.com While effective, this method often involves the use of highly toxic cyanide compounds and can generate significant amounts of toxic wastewater, posing challenges for industrial-scale production. google.com

The Rosenmund-von Braun reaction, which utilizes cuprous cyanide (CuCN) to convert aryl halides to aryl nitriles, is a traditional method for cyanation. organic-chemistry.orggoogle.com This reaction typically requires high temperatures (over 150°C) and stoichiometric amounts of CuCN. google.com For the synthesis of this compound, ethyl 4-bromobenzoate (B14158574) can be reacted with CuCN. google.comgoogle.com

To improve upon the harsh conditions of the traditional method, a milder, copper-catalyzed domino halogen exchange-cyanation procedure has been developed. organic-chemistry.org This process uses catalytic amounts of copper iodide (CuI), potassium iodide (KI), a diamine ligand, and sodium cyanide (NaCN) in toluene at 110°C to efficiently convert aryl bromides to aromatic nitriles. organic-chemistry.org

A dual catalytic system involving photoredox and nickel catalysis has also been investigated for the cyanation of ethyl 4-bromobenzoate. chinesechemsoc.orgchinesechemsoc.org This method uses an iridium photocatalyst and a nickel catalyst with α-aminoacetonitrile as the cyanide source, providing this compound in good yields under mild conditions. chinesechemsoc.orgchinesechemsoc.org

Research into alternative cyanating reagents aims to overcome the toxicity and harsh conditions associated with traditional methods. Organic cyanation reagents such as acetone (B3395972) cyanohydrin, butyronitrile, and malononitrile (B47326) derivatives have been developed as safer alternatives to metal cyanides. chinesechemsoc.org

For instance, a photoredox-catalyzed radical carbocyanation has been reported using cyanobenziodoxolone (CBX) as a cyanating reagent in the presence of an iridium photocatalyst. researchgate.net While this specific example was applied to dipeptides, the development of such reagents opens up new possibilities for the cyanation of various substrates under milder conditions. researchgate.net

The choice of cyanating reagent can significantly impact the reaction outcome. In the photoredox-nickel catalyzed cyanation of ethyl 4-bromobenzoate, reagents like trimethylsilyl (B98337) cyanide (TMSCN) and potassium ferrocyanide (K₄[Fe(CN)₆]) were found to be ineffective, highlighting the importance of the specific combination of catalyst and cyanating agent. chinesechemsoc.org

Synthesis of Substituted this compound Derivatives

The functionalization of the aromatic ring of this compound allows for the creation of a diverse range of derivatives with applications in pharmaceuticals and materials science. This section details the synthesis of specific bromo- and chloro-substituted analogues, as well as general routes to other substituted versions of the parent compound.

Synthesis of Ethyl 3-Bromo-4-cyanobenzoate

Ethyl 3-bromo-4-cyanobenzoate is a valuable intermediate in the production of various pharmaceuticals and agrochemicals. lookchem.com Its synthesis can be approached through methods analogous to those used for similar substituted aromatic esters. A plausible and common strategy involves a two-step process: the bromination of a suitable precursor followed by esterification.

A representative synthesis could start with 4-cyanobenzoic acid. The electron-withdrawing nature of both the cyano and carboxylic acid groups directs bromination to the position meta to both, which is the 3-position.

Step 1: Bromination of 4-Cyanobenzoic Acid In this step, 4-cyanobenzoic acid is reacted with a brominating agent like bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, making it a more potent electrophile for substitution onto the aromatic ring.

Step 2: Fischer Esterification The resulting 3-bromo-4-cyanobenzoic acid is then esterified. This is typically achieved through a Fischer esterification reaction, where the acid is refluxed with excess absolute ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ethyl ester product. Water produced during the reaction is typically removed to improve the yield.

This two-step approach is analogous to synthetic routes for other substituted benzoates, such as the preparation of ethyl 3-bromo-4-ethylbenzoate from 4-ethylbenzoic acid.

Synthesis of Ethyl 4-Chloro-3-cyanobenzoate via Esterification of 4-Chloro-3-cyanobenzoic Acid

The synthesis of ethyl 4-chloro-3-cyanobenzoate can be directly achieved by the esterification of its corresponding carboxylic acid, 4-chloro-3-cyanobenzoic acid. This reaction is a classic example of Fischer esterification, a fundamental process in organic chemistry.

The procedure involves dissolving 4-chloro-3-cyanobenzoic acid in a large excess of anhydrous ethanol, which acts as one of the reactants and the solvent. A catalytic amount of a strong mineral acid, like concentrated sulfuric acid, is added to the mixture. The reaction is then heated under reflux for several hours. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the ethanol molecule. The reaction is reversible, and to maximize the yield of the ester, the equilibrium is shifted towards the products, often by using an excess of the alcohol. After the reaction is complete, the mixture is cooled, neutralized, and the product is isolated through extraction and purified by methods like distillation or recrystallization.

Synthetic Routes to Other Halogenated and Alkyl-Substituted Analogues

The synthesis of other derivatives, such as those containing different halogens (fluoro, iodo) or various alkyl groups, generally follows established organic chemistry principles, primarily involving electrophilic aromatic substitution and esterification. The specific route often depends on the desired substitution pattern and the commercial availability of starting materials.

For instance, the synthesis of an alkyl-substituted analogue like ethyl 3-bromo-4-ethylbenzoate can be accomplished via two primary pathways:

Bromination then Esterification : 4-Ethylbenzoic acid is first brominated. The electron-donating ethyl group directs the incoming bromine to the position meta to the deactivating carboxyl group, resulting in 3-bromo-4-ethylbenzoic acid with high regioselectivity. This intermediate is then esterified with ethanol.

Esterification then Bromination : 4-Ethylbenzoic acid is first converted to ethyl 4-ethylbenzoate. Subsequent bromination of this ester would then yield the final product.

Similar strategies can be applied to produce a variety of analogues. For example, tetrachlorinated derivatives like ethyl 3,4,5,6-tetrachloro-2-cyanobenzoate have been synthesized by reacting the corresponding sodium salt of the acid with diethyl sulfate. google.com A patent also describes the potential for creating a wide array of halogenated derivatives, including those with multiple chloro and fluoro substituents. googleapis.com

The table below summarizes generalized synthetic approaches for these analogues.

Derivative TypeGeneral Synthetic StrategyReactants & Reagents Example
Halogenated Electrophilic aromatic halogenation of a benzoic acid or benzoate precursor, followed by esterification or vice versa.4-cyanobenzoic acid, Br₂, FeBr₃ catalyst, followed by Ethanol/H₂SO₄.
Alkyl-Substituted Friedel-Crafts alkylation of a benzoate precursor or esterification of a pre-alkylated benzoic acid.Benzoyl chloride, Alkyl halide, AlCl₃ catalyst, followed by cyanation and esterification.
Poly-halogenated Esterification of a poly-halogenated cyanobenzoic acid salt.Sodium salt of 3,4,5,6-tetrachloro-2-cyanobenzoic acid, Diethyl sulfate. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to create more environmentally friendly and sustainable processes. univpancasila.ac.id This involves developing pathways that reduce waste, use less hazardous substances, and improve energy efficiency. ijsr.in

Development of Environmentally Benign Synthetic Pathways

Traditional methods for synthesizing benzonitriles and their esters can involve harsh reagents and solvents. Green chemistry seeks to replace these with more benign alternatives.

One promising approach involves the Sandmeyer reaction starting from aminobenzoic acids, which can be derived from biological precursors like chorismic acid. scirp.org Research has demonstrated that the conversion of 4-aminobenzoic acid (pABA) to 4-cyanobenzoic acid can be achieved in good yields using mild conditions with biodegradable reagents and without the use of organic solvents. scirp.org The resulting 4-cyanobenzoic acid can then be esterified to produce this compound. This pathway avoids the use of petrochemicals and harsh reaction conditions often associated with traditional cyanation methods. scirp.org

Another green strategy focuses on the synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate and hydroxylamine (B1172632) hydrochloride through an oximation and subsequent dehydration reaction. researchgate.net This method has been optimized to achieve high yields using acetic anhydride (B1165640) as the dehydrating agent, providing a cleaner route to the final product. researchgate.net Electrosynthesis also presents a green alternative; 4-cyanobenzoic acid can be synthesized via the electrochemical reduction of 4-iodobenzonitrile (B145841) under a CO₂ atmosphere, using ionic liquids as environmentally friendlier solvents. mdpi.com

Utilization of Biodegradable Reagents and Solvent-Free Conditions

A key tenet of green chemistry is the replacement of volatile and often toxic organic solvents with safer alternatives like water, or by eliminating the solvent altogether. univpancasila.ac.idijsr.in

The synthesis of cyanobenzoic acids from aminobenzoic acids is a prime example of a reaction that can be performed under solvent-free aqueous conditions with biodegradable reagents. scirp.org This process not only simplifies the procedure but also significantly reduces the environmental impact. The use of water as a solvent can lead to rate enhancements and operational simplicity. ijsr.in

Furthermore, solvent-free reaction conditions are being explored for various organic transformations. For example, the synthesis of 1,3-thiazolidin-4-ones has been successfully achieved using a catalyst under solvent-free conditions, highlighting the potential for high yields and atom economy. nih.gov While not directly a synthesis of this compound, this demonstrates the viability of solvent-free cyclocondensation reactions, a principle that could be adapted to related synthetic steps. The use of unconventional techniques such as microwave irradiation can also promote solvent-free reactions, often leading to shorter reaction times and higher efficiency. nih.gov

The table below outlines some green approaches relevant to the synthesis of this compound and its precursors.

Green ApproachDescriptionExample ApplicationReference
Bio-derived Precursors Using starting materials derived from renewable biological sources instead of petrochemicals.Synthesis of 4-cyanobenzoic acid from 4-aminobenzoic acid (pABA). scirp.org
Aqueous/Solvent-Free Using water as a solvent or eliminating the solvent to reduce waste and toxicity.Sandmeyer cyanations on aminobenzoic acids performed in water without organic solvents. scirp.org
Electrochemical Synthesis Using electricity to drive chemical reactions, often under milder conditions.Electrocarboxylation of 4-iodobenzonitrile to 4-cyanobenzoic acid in ionic liquids. mdpi.com
Greener Reagents Replacing hazardous reagents with more environmentally benign alternatives.Use of acetic anhydride as a dehydrating agent in the synthesis of methyl 3-cyanobenzoate. researchgate.net

Recycling and Reusability of Solvents and Catalysts in Preparation Processes

Catalyst Recycling:

The synthesis of cyanobenzoates often involves cyanation and esterification steps, for which various recyclable catalytic systems have been developed. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture (e.g., by filtration or centrifugation) and reused in subsequent batches, often without a significant loss of activity. rsc.org

Palladium-based catalysts are common in cyanation reactions. For instance, a palladium(II)/magnesium-lanthanum mixed oxide catalyst has been shown to be reusable for three consecutive cycles in the cyanation of aryl C-H bonds with nearly consistent activity and selectivity. rsc.orgresearchgate.net Similarly, CeO₂-branched palladium nanocatalysts used for the cyanation of iodobenzenes demonstrated only a slight reduction in photocatalytic activity after five cycles. researchgate.net In the context of esterification, solid acid catalysts, such as iron-supported Zr/Ti catalysts, have been developed for producing methyl benzoate compounds, including mthis compound, with a focus on facile recycling and high catalytic efficiency. mdpi.com Zirconium-based catalysts have also been shown to be recyclable for at least four consecutive cycles with negligible loss of activity in esterification reactions. nih.gov

Copper-based catalysts also offer good reusability. A magnetically separable triazine-based Cu(II) complex was developed for the cyanation of aryl halides and could be recovered using an external magnet and reused for at least five consecutive runs without a significant drop in performance. rsc.org Ruthenium-based catalysts, such as Ru/C and Ru(III)-exchanged NaY zeolite, have also been reported to be highly reusable for at least seven cycles in cyanation reactions. beilstein-journals.org

Recyclability of Various Catalysts in Cyanation and Esterification Reactions
Catalyst SystemReaction TypeRecycling MethodNumber of CyclesOutcomeReference
Pd(II)/Mg–La mixed oxideCyanationCentrifugation3Nearly consistent activity and selectivity. rsc.org
3 wt% Pd@CeO₂CyanationNot specified5Slight reduction in photocatalytic activity. researchgate.net
Magnetically separable Cu(II) complexCyanationExternal magnet5No significant change in catalytic activity. rsc.org
Ru(III)-exchanged NaY zeoliteCyanationNot specified≥7High reusability. beilstein-journals.org
Zirconium ComplexEsterificationNot specified≥4Negligible loss of activity. nih.gov
Iron-Supported Zr/Ti Solid AcidEsterificationNot specifiedNot specifiedMaintained high catalytic efficiency in facile recycling. mdpi.com

Solvent Recycling:

Solvent use is a major contributor to waste in chemical manufacturing. In the production of esters, inert azeotroping solvents like toluene are often used to facilitate the removal of water, a byproduct of the reaction. google.com Processes have been developed where the azeotroping solvent is returned to the reactor as reflux, while the water containing unreacted materials is removed for further processing. This allows for the continuous recycling of the solvent, reducing the need for large solvent inventories. google.com

The adoption of greener solvents, such as ionic liquids (ILs), is another strategy. mdpi.com ILs are considered "green solvents" due to their low volatility and high stability. univpancasila.ac.idmdpi.com In the context of producing 4-cyanobenzoic acid, a precursor to the ethyl ester, ILs have been used as an alternative to volatile organic compounds, which can be recovered and reused. mdpi.comresearchgate.net Furthermore, developing solvent-free reaction conditions, where one of the reactants acts as the solvent, is an ideal green chemistry approach that eliminates solvent waste and recycling needs altogether. gcsu.edu

Process Optimization and Scalability in this compound Production

Optimizing reaction conditions is crucial for maximizing yield, purity, and throughput while minimizing costs and environmental impact. For this compound production, key parameters for optimization include temperature, reaction time, and the nature and concentration of reactants and catalysts.

Research into the direct conversion of aldehydes to esters, a potential route to this compound, has shown that reaction outcomes are highly dependent on these parameters. For example, in the esterification of 4-nitrobenzaldehyde (B150856) (a model substrate), the optimal conditions were found to be 70 °C for 18 hours using one equivalent each of iodine and sodium nitrite, which resulted in a 99% yield. thieme-connect.com Lower temperatures or reduced amounts of reagents led to significantly lower yields. thieme-connect.com This methodology is noted as being robust, straightforward, and scalable. thieme-connect.com

The choice of solvent and base is also critical. A study on Steglich-type esterification identified the combination of Mukaiyama's reagent, 2,6-lutidine as a base, and dimethyl carbonate as a greener solvent to be an effective replacement for traditional, more hazardous systems. rsc.org Optimized conditions were achieved at either room temperature for 24 hours or at 60 °C for 3-8 hours. rsc.org

The scalability of synthetic methods for this compound has been demonstrated. A procedure for the scale-up synthesis of the compound is available, indicating its feasibility for larger-scale production. rsc.org One process for producing alkyl p-cyanobenzoate reported an 85% yield for ethyl p-cyanobenzoate on a 0.5 mol scale after crystallization. google.com The production of related compounds for use as intermediates in pharmaceuticals and other materials often requires scalable processes to meet commercial demands. lianhe-aigen.comgoogle.comgoogle.com Electrochemical methods for synthesizing the precursor, 4-cyanobenzoic acid, have also been optimized by selecting appropriate cathode materials (e.g., silver) and solvents (ionic liquids) to improve yields and reduce the energy required for the process. mdpi.com

Optimization of Reaction Conditions for Ester Synthesis
ReactionSubstrateConditionsYieldReference
Direct Esterification4-NitrobenzaldehydeIodine (1 eq.), Sodium Nitrite (1 eq.), 70 °C, 18 h99% thieme-connect.com
Direct Esterification4-NitrobenzaldehydeIodine (1 eq.), Sodium Nitrite (1 eq.), rt, 72 hLow Yield thieme-connect.com
Steglich-type EsterificationGeneric Acid/AlcoholMukaiyama's reagent, 2,6-lutidine, Dimethyl Carbonate, 60 °C, 3-8 hOptimized rsc.org
Esterificationp-CyanobenzamideEthanol, Acid Catalyst, Heat85% (after crystallization) google.com
Electrocarboxylation (Precursor Synthesis)4-IodobenzonitrileAg cathode, Ionic Liquid, CO₂ atmosphereModerate mdpi.com

Reaction Mechanisms and Reactivity Studies of Ethyl 4 Cyanobenzoate

Nucleophilic Reactivity and Electrophilic Sites

The presence of electron-withdrawing groups on the aromatic ring of ethyl 4-cyanobenzoate (B1228447) enhances the electrophilicity of specific carbon atoms, making them susceptible to nucleophilic attack.

The primary electrophilic site in ethyl 4-cyanobenzoate for nucleophilic substitution is the carbonyl carbon of the ester group. Nucleophiles are drawn to this partially positive carbon, initiating an addition-elimination mechanism. The aromatic ring itself can also undergo nucleophilic aromatic substitution, although this typically requires more forcing conditions or the presence of a strong activating group. The cyano group, while generally less reactive towards nucleophiles than the ester, can also serve as an electrophilic site under certain conditions.

The cyano (-CN) group is a potent electron-withdrawing group, acting through both induction and resonance. This effect significantly increases the partial positive charge on the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack compared to unsubstituted ethyl benzoate (B1203000). For instance, in reactions with nucleophiles, the increased electrophilicity of the carbonyl carbon in this compound facilitates the formation of the tetrahedral intermediate, which is a key step in nucleophilic acyl substitution reactions.

Similarly, a chloro group, another electron-withdrawing substituent, would also enhance the electrophilicity of the ester's carbonyl carbon, though generally to a lesser extent than a cyano group. The combined effect of these electron-withdrawing groups is a more reactive substrate towards nucleophiles.

Hydrolysis of the Ester Group in this compound

The hydrolysis of the ester group in this compound to yield 4-cyanobenzoic acid is a fundamental reaction, often carried out under basic or acidic conditions.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. sserc.org.uk The hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate. Subsequently, the ethoxide ion (CH₃CH₂O⁻) is eliminated, and a final proton transfer step yields the carboxylate salt (sodium 4-cyanobenzoate) and ethanol (B145695). youtube.com Acidification of the reaction mixture then protonates the carboxylate to give the final product, 4-cyanobenzoic acid. sserc.org.uk

The reaction can be summarized as follows:

Nucleophilic attack: The hydroxide ion attacks the carbonyl carbon.

Formation of tetrahedral intermediate: A transient species with a negatively charged oxygen is formed.

Elimination of the leaving group: The ethoxide ion departs.

Proton transfer: The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate, and a final acidification step yields the neutral carboxylic acid.

Achieving selective hydrolysis of one functional group in the presence of another is a common challenge in organic synthesis. In the case of molecules containing both nitrile and ester functionalities, such as in the synthesis of cyanobenzoic acid derivatives from terephthalonitrile (B52192), controlling the reaction conditions is crucial. For example, methods have been developed for the selective hydrolysis of one nitrile group of terephthalonitrile to produce 4-cyanobenzoic acid, but these can suffer from low selectivity and the formation of byproducts. google.com Similarly, the preparation of mthis compound from terephthalonitrile has been shown to have challenges with reaction selectivity and purity. google.com

Reactions Involving the Cyano Group

While the ester group is often the primary site of reactivity, the cyano group of this compound can also participate in various chemical transformations. The C≡N triple bond is thermodynamically stable, making its activation a key challenge. snnu.edu.cn However, under appropriate conditions, the cyano group can be transformed into other functional groups.

Common reactions involving the cyano group include its transformation into amines or carbonyl moieties. snnu.edu.cn For instance, the reduction of the cyano group can lead to the formation of a primary amine. This transformation typically requires strong reducing agents. The functionalization of nitriles can also occur at the ortho-position of the cyanoarene. snnu.edu.cn

Furthermore, the cyano group can act as a leaving group in certain metal-catalyzed substitution reactions. snnu.edu.cn This type of reaction, involving the cleavage of the C-CN bond, has been a subject of interest in organic synthesis. snnu.edu.cn

Conversion to Amides: Ritter Reaction Applications with Mthis compound as a Model

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from nitriles. wikipedia.orgorganic-chemistry.org The reaction proceeds via the addition of a carbocation to the nitrogen atom of the nitrile, followed by hydrolysis of the resulting nitrilium ion intermediate to yield the amide. organic-chemistry.org While direct studies on this compound are limited, the reactivity of the closely related mthis compound serves as an excellent model.

In a typical Ritter reaction, an alcohol or alkene is treated with a strong acid to generate a stable carbocation. wikipedia.orgorganic-chemistry.org This electrophile then attacks the lone pair of electrons on the nitrogen atom of the nitrile. The subsequent hydrolysis step completes the conversion to the corresponding amide. For instance, 5-cyano-1,2,4-triazines react with secondary and tertiary alcohols in a Ritter-type reaction to produce N-alkylated 1,2,4-triazine-5-carboxamides. rsc.org This demonstrates the general applicability of the Ritter reaction to cyano-substituted aromatic systems. The reaction is not only limited to traditional acid catalysis; photo-induced variations have also been developed. nih.gov

A modified Ritter reaction provides an efficient route for converting aromatic nitriles to their corresponding N-tert-butyl amides. organic-chemistry.org This highlights the versatility of the reaction in introducing specific alkyl groups onto the amide nitrogen.

Transformation to Aldoximes: Preparation of Ethyl 4-Carbaldehyde Oxime Benzoate

The nitrile group of this compound can be converted to an aldoxime, a functional group with applications in organic synthesis. The preparation of ethyl 4-carbaldehyde oxime benzoate involves the reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base. google.com

A typical procedure involves dissolving this compound in a solvent such as methanol (B129727), followed by the addition of hydroxylamine hydrochloride and a base like sodium carbonate. google.com The reaction mixture is then heated to reflux. After the reaction is complete, the product, ethyl 4-carbaldehyde oxime benzoate, is isolated and purified, often by recrystallization. google.com A detailed experimental study reported a yield of 36.6% for this transformation. google.com Theoretical and experimental studies have been conducted to understand the mechanism of the reaction between nitriles and hydroxylamine, which can sometimes produce amide by-products. nih.gov

Table 1: Synthesis of Ethyl 4-Carbaldehyde Oxime Benzoate

Reactant Reagent Solvent Conditions Product Yield Reference

Investigating Other Nitrile Reactivity Pathways

Beyond amide and aldoxime formation, the nitrile group of this compound is susceptible to other transformations. The polarized nature of the carbon-nitrogen triple bond, with an electrophilic carbon atom, makes it analogous to a carbonyl group and thus a target for nucleophilic attack. libretexts.org

Hydrolysis: Aromatic nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. numberanalytics.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon for attack by water. libretexts.orgnumberanalytics.com Base-catalyzed hydrolysis proceeds through direct nucleophilic attack of a hydroxide ion on the nitrile carbon. numberanalytics.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion. libretexts.org

Organometallic Addition: Grignard reagents and other organometallic compounds can add to the nitrile carbon, leading to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org This reaction is a valuable tool for carbon-carbon bond formation. libretexts.org

Cycloaddition Reactions: Aryl nitrile oxides, which can be generated from aldoximes, undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism, regioselectivity, and stereoselectivity of these reactions. researchgate.net

Structure-Reactivity Relationships in Aromatic Molecules

The reactivity of substituted aromatic compounds like this compound is intricately linked to their electronic structure. Understanding these relationships is crucial for predicting and controlling chemical reactions.

Correlations Between Experimental (IR Frequency Shifts) and Theoretical (Atomic Charges, Molecular Electrostatic Potential) Parameters and Reactivity

Infrared (IR) spectroscopy is a powerful tool for probing the electronic environment of functional groups. The stretching frequency of the nitrile group (νC≡N) is particularly sensitive to its local environment. acs.orgrsc.org Solvent-induced IR frequency shifts in aromatic nitriles can be quantitatively described by the vibrational Stark effect, which relates the frequency shift to the electric field experienced by the nitrile bond. nih.govnih.govresearchgate.net

Studies have shown a strong linear correlation between the nitrile stretching frequency and the electric field component along the C≡N bond in aprotic solvents. acs.org This indicates that electrostatic interactions are the primary contributors to the observed solvatochromic shifts. nih.govnih.gov Theoretical calculations, such as those determining atomic charges and molecular electrostatic potential, can provide insights into these electric fields and thus correlate with the experimental IR data. nih.govnih.gov

Table 2: Correlation of Nitrile IR Frequency with Environmental Factors

Parameter Correlation Significance References
Vibrational Frequency (νC≡N) Linear with electric field in aprotic solvents Dominated by electrostatic interactions acs.orgnih.govnih.gov
Solvatochromic Shifts Depend linearly on the solute's dipole moment Predictable by continuum solvation models nih.gov

Impact of Substituent Effects (e.g., Cyano Group) on Aromatic Reactivity

The cyano group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This influence is a combination of two primary effects: the inductive effect and the resonance effect. libretexts.orglibretexts.org

Inductive Effect: The electronegative nitrogen atom of the cyano group withdraws electron density from the aromatic ring through the sigma bond framework. libretexts.orglibretexts.org This deactivates the ring towards electrophilic aromatic substitution.

Resonance Effect: The cyano group can also withdraw electrons from the aromatic ring via resonance, delocalizing the pi electrons onto the nitrile. libretexts.org This effect creates positive charge at the ortho and para positions of the benzene (B151609) ring. youtube.com

As a result of these effects, the cyano group is a deactivating and meta-directing substituent for electrophilic aromatic substitution. youtube.comtiktok.com The meta positions are the least deactivated and therefore the most likely sites for electrophilic attack. youtube.com Conversely, for nucleophilic aromatic substitution, the presence of a strong electron-withdrawing group like a nitro group at the ortho or para position to a leaving group significantly enhances the reaction rate. msu.edu

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Energy Surfaces

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to model reaction pathways and determine the structures and energies of reactants, transition states, and products. nih.govresearchgate.net

For example, computational studies on the reaction between nitriles and hydroxylamine have provided a more detailed mechanistic explanation, helping to identify conditions that minimize the formation of amide by-products. nih.gov Similarly, the mechanism of [3+2] cycloaddition reactions of aryl nitrile oxides has been investigated using DFT, providing insights into the chemo-, regio-, and stereoselectivity of these transformations. researchgate.net These computational approaches allow for the analysis of the entire potential energy surface of a reaction, elucidating the factors that control its outcome.

Tautomerism Studies Relevant to Cyano-Containing Compounds

Tautomerism, the chemical equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry. For compounds containing a cyano (nitrile) group, several types of tautomerism can be considered, although they are generally less common than the well-known keto-enol tautomerism. The study of tautomeric equilibria in related molecules, such as cyanobenzoic acids, provides insight into the potential behavior of this compound.

While specific tautomerism studies on this compound are not prevalent, extensive research on cyanobenzoic acids offers significant parallels, particularly concerning the interplay between the cyano and carboxyl functionalities on a benzene ring. Spectroscopic methods like mass spectrometry (MS) for gas-phase analysis and nuclear magnetic resonance (NMR) for solution-phase analysis are primary tools for these investigations. conicet.gov.arsemanticscholar.org

A notable form of tautomerism in ortho-substituted cyanobenzoic acids is ring-chain tautomerism, where an intramolecular reaction leads to an equilibrium between the open-chain acid form and a closed-ring (cyclic) tautomer. conicet.gov.ar Studies on 2-cyanobenzoic acid have shown evidence of this equilibrium in both the gas phase and in solution. conicet.gov.arsemanticscholar.org

In the gas phase, mass spectrometry is a powerful tool to study tautomeric equilibria. The different fragmentation pathways of the tautomeric forms can be used to identify and distinguish between them, even if they are not chromatographically separable due to rapid interconversion. conicet.gov.arsemanticscholar.org For 2-cyanobenzoic acid, specific fragment ions in the mass spectrum can be assigned to either the open-chain or the cyclic tautomer, allowing for an assessment of the equilibrium in the gas phase. conicet.gov.ar

However, for isomers where the cyano group is not in the ortho position, this ring-chain tautomerism is not observed. In a detailed mass spectrometric study of 3-cyanobenzoic acid and 4-cyanobenzoic acid (the direct carboxylic acid analog of this compound), the peaks corresponding to a ring tautomer (specifically at m/z 103, 104, and 105) were absent. conicet.gov.ar This indicates that in the gas phase, 4-cyanobenzoic acid exists predominantly in its open-chain form. conicet.gov.ar

In solution, NMR spectroscopy is the method of choice for studying tautomeric equilibria. bohrium.com For 2-cyanobenzoic acid, ¹H and ¹³C NMR spectra have shown small signals that suggest the presence of the ring tautomer in solution, although the open-chain form remains the major species. semanticscholar.org The low intensity of these signals often makes quantification difficult. semanticscholar.org

Another relevant tautomerism for cyano-containing compounds is nitrile-ketenimine tautomerism. Spectrometric studies on substituted dicyano compounds have used mass spectrometry and NMR to identify the presence of the ketenimine tautomer in equilibrium with the nitrile form. iaea.org This type of tautomerism involves the migration of a proton from a carbon atom adjacent to the nitrile group.

The table below summarizes the key findings from spectroscopic studies on the tautomerism of cyanobenzoic acids, which serve as a reference for understanding the likely behavior of related esters.

CompoundMethodPhaseFindingsReference
2-Cyanobenzoic acid Mass SpectrometryGasEvidence of ring-chain tautomerism; specific fragment ions assigned to both open and closed-chain forms. conicet.gov.ar
¹H and ¹³C NMRSolutionOpen-chain tautomer is the main species; small signals indicate the presence of the ring tautomer. semanticscholar.org
3-Cyanobenzoic acid Mass SpectrometryGasNo evidence of ring tautomers; exists in the open-chain form. conicet.gov.ar
4-Cyanobenzoic acid Mass SpectrometryGasNo evidence of ring tautomers; exists in the open-chain form. conicet.gov.arnist.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for Ethyl 4 Cyanobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For ethyl 4-cyanobenzoate (B1228447), both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its chemical architecture.

The ¹H NMR spectrum of ethyl 4-cyanobenzoate displays characteristic signals corresponding to the ethyl group and the aromatic protons. The ethyl group gives rise to a triplet and a quartet due to spin-spin coupling between the adjacent methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The aromatic protons, situated on a para-substituted benzene (B151609) ring, form a symmetrical AA'BB' system, which often appears as two distinct doublets. chemicalbook.comrsc.org

The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (Ethyl) ~1.4 Triplet (t) ~7.1 3H
-CH₂- (Ethyl) ~4.4 Quartet (q) ~7.1 2H
Aromatic H (ortho to -COOEt) ~8.1-8.2 Doublet (d) ~8.5 2H

Note: Actual chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. This compound has eight distinct carbon environments, each resonating at a characteristic chemical shift. nih.govchegg.com The signals for the carbonyl and nitrile carbons are particularly diagnostic. chegg.com

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
-C H₃ (Ethyl) ~14.3
-C H₂- (Ethyl) ~61.8
Nitrile (-C N) ~118.0
Aromatic C (ortho to -CN) ~132.4
Aromatic C (ortho to -COOEt) ~130.0
Aromatic C (ipso, attached to -CN) ~116.5
Aromatic C (ipso, attached to -COOEt) ~134.0

Note: Chemical shifts are approximate and can vary based on experimental conditions. chegg.com

While ¹H and ¹³C NMR are sufficient for primary structural confirmation, advanced 2D NMR techniques can offer deeper insights into the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their scalar coupling and connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum of this compound would link the proton signals at ~1.4 ppm and ~4.4 ppm to the carbon signals at ~14.3 ppm and ~61.8 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. ipb.pt For instance, an HMBC experiment could show a correlation between the methylene protons (~4.4 ppm) and the carbonyl carbon (~164.8 ppm), as well as the ipso-aromatic carbon attached to the ester group (~134.0 ppm), definitively establishing the ester linkage and its position on the ring.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments detect through-space proximity of nuclei. An NOE experiment could be used to study the preferred conformation of the ethyl group relative to the aromatic ring by observing enhancements between the methylene protons and the adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation. nist.gov The molecular ion (M⁺˙) peak for this compound is observed at an m/z of 175, corresponding to its molecular weight. nih.govnist.gov The fragmentation pattern is characteristic of aromatic esters. libretexts.org

Key fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of the 4-cyanobenzoyl cation at m/z 130. nih.gov This is often a very prominent peak.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the O-ethyl bond results in an ion at m/z 146.

Loss of carbon monoxide (CO) from the benzoyl cation: The m/z 130 ion can further lose a molecule of CO to yield the cyanophenyl cation at m/z 102. nih.gov

Table 3: Major Fragments in the EI-Mass Spectrum of this compound

m/z Proposed Fragment Ion Identity
175 [C₁₀H₉NO₂]⁺˙ Molecular Ion (M⁺˙)
147 [C₈H₄NO₂]⁺ [M - C₂H₄]⁺˙ (via McLafferty rearrangement)
130 [C₈H₄NO]⁺ [M - •OC₂H₅]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center. nih.govnist.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing the purity of this compound and for monitoring chemical reactions. nih.govnist.gov

Purity Assessment: In a GC-MS analysis, a sample of this compound is vaporized and passed through a GC column. Components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a characteristic retention time. The mass spectrometer then analyzes the eluting compound, and the resulting mass spectrum can be compared to a library spectrum to confirm its identity. nih.gov The presence of other peaks in the chromatogram would indicate impurities, which can also be identified by their respective mass spectra.

Reaction Monitoring: GC-MS is invaluable for monitoring the progress of a synthesis that produces this compound (e.g., the Fischer esterification of 4-cyanobenzoic acid with ethanol). Small aliquots can be taken from the reaction mixture over time. By analyzing these aliquots, a chemist can track the disappearance of starting materials and the appearance of the this compound product peak at its specific retention time, allowing for the optimization of reaction conditions and determination of reaction completion.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Tetramethylsilane (TMS)
4-cyanobenzoic acid

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, with the molecular formula C₁₀H₉NO₂, its theoretical exact mass can be calculated. The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, has been computationally determined to be 175.063328530 Da. tcichemicals.com This level of precision is critical for confirming the identity of the compound in complex mixtures or after a chemical synthesis.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂ tcichemicals.com
Molecular Weight175.18 g/mol tcichemicals.com
Computed Exact Mass175.063328530 Da tcichemicals.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are fundamental for identifying functional groups and elucidating the structural arrangement of atoms.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups and bond vibrations. For this compound, the key functional groups—ester and nitrile—give rise to strong, distinct absorption bands.

The FTIR spectrum of this compound, typically recorded using a KBr wafer or as a mull, exhibits several key absorption bands that are instrumental for its identification. The most prominent peaks are associated with the stretching vibrations of the carbonyl (C=O) group of the ester and the cyano (C≡N) group.

Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2230C≡N stretchNitrile
~1720C=O stretchEster
~1270C-O stretch (ester linkage)Ester
~1600, ~1500C=C stretchAromatic Ring
~3100-3000C-H stretch (aromatic)Aromatic Ring
~3000-2850C-H stretch (aliphatic)Ethyl Group

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the analysis of solid and liquid samples in their neat form, requiring minimal to no sample preparation. This makes it a rapid and convenient method for acquiring the infrared spectrum of compounds like this compound.

In ATR-IR, the infrared beam is directed into a crystal with a high refractive index. The beam undergoes total internal reflection at the crystal surface, generating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. The sample absorbs energy at specific wavelengths, attenuating the internally reflected beam. The resulting spectrum is comparable to a traditional transmission FTIR spectrum. An ATR-IR spectrum of this compound is available and serves as a valuable reference. tcichemicals.com

Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. It involves irradiating a sample with a monochromatic laser beam and analyzing the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule.

For this compound, Raman spectroscopy is particularly effective for observing the vibrations of non-polar bonds and symmetric stretching modes. The C≡N and the aromatic ring C=C stretching vibrations, which are strong in the Raman spectrum, are highly characteristic. The symmetric nature of the para-substituted benzene ring also results in distinct Raman signals.

Key Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
~2230C≡N stretchNitrile
~1600Aromatic ring stretchAromatic Ring
~1720C=O stretchEster

The vibrational frequencies of functional groups attached to an aromatic ring are sensitive to the electronic effects of other substituents on the ring. This phenomenon can be harnessed to quantify the reactivity of the aromatic system. The electron-withdrawing or electron-donating nature of a substituent influences the electron density distribution within the molecule, which in turn affects bond strengths and their corresponding vibrational frequencies.

In this compound, both the ester and the cyano groups are electron-withdrawing. The position of the C=O stretching frequency of the ester group is influenced by the substituent at the para-position of the benzene ring. By comparing the ν(C=O) of a series of para-substituted ethyl benzoates, a correlation can be established with the Hammett substituent constant (σp). This constant is a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A more electron-withdrawing substituent at the para-position will lead to a higher C=O stretching frequency. This relationship allows for the use of IR spectroscopy as a tool to probe and quantify the electronic properties and reactivity of aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is used to identify chromophores, which are the parts of a molecule that absorb light.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* electronic transitions within the aromatic ring and the conjugated system formed by the benzene ring, the carbonyl group, and the cyano group. For this compound, a maximum absorption wavelength (λmax) has been reported at 263 nm. tcichemicals.com This absorption is characteristic of the benzonitrile (B105546) chromophore with the ester group acting as an auxochrome that can modify the absorption wavelength and intensity.

UV-Vis Absorption Data for this compound

PropertyValueSource
Maximum Absorption Wavelength (λmax)263 nm tcichemicals.com
SolventMethanol (B129727) tcichemicals.com

UV-Vis Absorption Maxima for this compound

Spectroscopic Ellipsometry for Optical Property Characterization of Related Complexes

Spectroscopic ellipsometry is a powerful non-destructive optical technique for determining the complex refractive index and thickness of thin films. While direct studies on this compound films were not found, research on secondary organic material (SOM) derived from aromatic compounds like catechol demonstrates the utility of this method. nih.gov In these studies, thin films of SOM were analyzed to obtain their complex refractive indices (n and k) over a wide wavelength range (220 to 1200 nm). nih.gov The real part of the refractive index (n) for these materials could be parameterized using the Cauchy equation. nih.gov This technique could be similarly applied to thin films of this compound or its complexes to characterize their optical properties, which is crucial for applications in optical materials and devices.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds and their impurities. Both liquid and gas chromatography play vital roles in the analysis of this compound.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like this compound. A straightforward RP-HPLC method for its analysis involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The separation is typically achieved on a C18 column. pensoft.net Method development and validation are critical to ensure the method is sensitive, accurate, and reproducible. up.ac.za This includes optimizing parameters such as mobile phase composition, flow rate, and detection wavelength to achieve good resolution and peak shape. up.ac.za

Table 1: Illustrative RP-HPLC Method Parameters

Parameter Condition Reference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.com

For coupling HPLC with mass spectrometry (MS), it is essential to use volatile mobile phase additives to avoid contamination of the MS instrument. Formic acid is a commonly used modifier in LC-MS because it is volatile and aids in the ionization of analytes. When analyzing this compound by LC-MS, phosphoric acid in the mobile phase should be replaced with formic acid. sielc.com The use of formic acid at a low concentration (e.g., 0.1%) can improve ionization efficiency. While acetonitrile is a common organic solvent, methanol can also be used. The choice of mobile phase can impact chromatographic performance and MS sensitivity. nih.gov

HPLC methods developed for analytical purposes can often be scaled up for preparative separation to isolate and identify impurities. The RP-HPLC method for this compound is scalable and can be used for the isolation of impurities in preparative separation. sielc.com This involves using a larger column and a higher flow rate to process larger quantities of the sample. The collected fractions containing the impurities can then be further analyzed by other spectroscopic techniques for structure elucidation. The ability to isolate impurities is crucial for understanding the degradation pathways and for the synthesis of high-purity this compound. pensoft.net

Gas Chromatography (GC) is a suitable technique for assessing the purity of volatile and thermally stable compounds like this compound. nist.govnist.gov The NIST Chemistry WebBook lists GC data for this compound, indicating its amenability to this technique. nist.govnist.gov GC, often coupled with a mass spectrometer (GC-MS), can be used to separate and identify volatile impurities. epa.govglsciences.eu The method typically involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The Kovats retention index, a measure of retention time, is an important parameter in GC analysis. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 4-aminobenzoate (B8803810)
Catechol
Acetonitrile
Phosphoric acid
Formic acid

Computational Chemistry and Modeling of Ethyl 4 Cyanobenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of ethyl 4-cyanobenzoate (B1228447). These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and a wide range of molecular properties.

Density Functional Theory (DFT) has become a primary method for predicting the molecular properties and reactivity of aromatic compounds. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

Recent studies have utilized DFT methods, such as M06-2X with an aug-cc-pVDZ basis set, to evaluate the reaction barriers in electrophilic aromatic substitutions. acs.org For instance, the barrier heights for substitutions on benzene (B151609) derivatives, including ethyl 4-cyanobenzoate, have been calculated to understand the influence of substituents on reactivity. acs.org These theoretical investigations are crucial for rationalizing the reactivity patterns observed in organic reactions. acs.org

Hirshfeld charges and the Molecular Electrostatic Potential (MEP) are key descriptors derived from the electronic structure that help in predicting a molecule's reactivity. researchgate.net

Hirshfeld Charges: This method partitions the electron density of a molecule among its constituent atoms, providing a measure of the atomic charge. For this compound, theoretical calculations have determined the Hirshfeld charges on various atoms. acs.org These charges have been shown to correlate well with reaction barriers in electrophilic aromatic substitutions, making them a reliable indicator of reactivity. acs.orgacs.org Specifically, a strong correlation has been observed between computed barrier heights and the Hirshfeld charges on the regioselective carbon atoms. acs.orgacs.org

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule and is a powerful tool for predicting where electrophilic and nucleophilic attacks will occur. researchgate.net The MEP is particularly useful in studying intermolecular interactions and chemical reactions. researchgate.net For substituted benzoates, including this compound, the MEP at a certain distance above the aromatic ring has been correlated with experimental kinetic data for reactions like nitration. nih.gov

A recent review highlights the use of both Hirshfeld charges and MEP in quantifying the nucleophilic reactivities of aromatic molecules in chemical reactions and intermolecular interactions. researchgate.net Below is a table of calculated atomic charges for the carbonyl oxygen in a series of substituted alkyl benzoates, which are correlated with experimental hydrogen bond induced shifts in the O-H stretching frequency (Δν(OH)exp). acs.org

MoleculeqO(Hirsh)qO(CM5)qO(NPA)Δν(OH)exp (cm⁻¹)
Ethyl benzoate (B1203000)-0.2919-0.3420-0.636881
Ethyl 4-methylbenzoate-0.2949-0.3450-0.640285
Ethyl 3-methylbenzoate-0.2928-0.3431-0.638483
Ethyl 4-methoxybenzoate-0.2982-0.3482-0.644688
Ethyl 4-(dimethylamino)benzoate-0.3065-0.3562-0.6546106
Ethyl 4-fluorobenzoate-0.2920-0.3422-0.637476
Ethyl 3-fluorobenzoate-0.2876-0.3377-0.631074
Ethyl 4-(trifluoromethyl)benzoate-0.2851-0.3353-0.628567
Ethyl 4-bromobenzoate (B14158574)-0.2890-0.3392-0.633372
This compound -0.2827 -0.3329 -0.6254 60
Diethyl terephthalate-0.2872-0.3374-0.630669
Ethyl 4-nitrobenzoate-0.2809-0.3312-0.623257

Data sourced from a 2022 review on structure-reactivity relationships. acs.org

The modeling of potential energy surfaces (PES) is a cornerstone of computational chemistry for studying chemical reactions. nih.gov A PES maps the energy of a molecule as a function of its geometry, allowing for the identification of transition states and reaction pathways.

For aromatic compounds like this compound, theoretical methods have been used to investigate the PES for reactions such as electrophilic aromatic substitutions. nih.govacs.org For example, studies have detailed the potential energy surfaces for the halogenation of benzene derivatives. nih.govacs.org In a dual catalytic cyanation reaction involving ethyl 4-bromobenzoate to produce this compound, computational studies helped to elucidate the reaction mechanism. chinesechemsoc.org The calculations showed that the single electron transfer (SET) process from an aryl-Ni(II) complex to a photocatalyst is both thermodynamically and kinetically feasible, with a free-energy barrier of 11.2 kcal/mol for the direct oxidative addition. chinesechemsoc.org

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. For flexible molecules like this compound, understanding the preferred conformations is crucial for interpreting its properties and reactivity.

Studies on related molecules, such as ethylene (B1197577) glycol di-para-cyanobenzoate, have shown that the conformation of the ester group relative to the benzene ring is important. cdnsciencepub.com In this case, the O-CH2-CH2-O sequence was found to be in the trans conformation. cdnsciencepub.com For 2-(1-pyrenyl)ethyl p-cyanobenzoate, theoretical calculations using MM2 force fields were employed to determine the energies associated with different conformations. researchgate.net Such analyses help in understanding how the ground-state conformations can influence photochemical processes like exciplex formation. researchgate.net The rotation around key bonds can have energy barriers of 6-7 kcal/mol. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms. This allows for the study of time-dependent phenomena such as intermolecular interactions and the influence of solvents.

MD simulations are particularly useful for studying the behavior of this compound in solution. kyushu-u.ac.jp These simulations can reveal how solvent molecules arrange around the solute and how this affects its properties and reactivity. kyushu-u.ac.jp The choice of solvent can significantly impact reaction outcomes, and MD simulations help to understand these effects at a molecular level.

For instance, in studies of related systems, MD simulations have been used to investigate intermolecular interactions and preferential solvation. acs.orgresearchgate.net The effect of the solvent can be modeled either explicitly, by including individual solvent molecules, or implicitly, using a continuum model. kyushu-u.ac.jp Explicit solvent models are important for understanding specific solute-solvent interactions, such as hydrogen bonding. kyushu-u.ac.jp The solubility of a compound is influenced by the interplay of solute-solute, solute-solvent, and solvent-solvent interactions, which can be explored through MD simulations. acs.org

Investigation of Dynamic Processes and Conformational Changes

The dynamic behavior and conformational landscape of this compound are crucial for understanding its interactions and reactivity. The molecule's flexibility primarily arises from the rotation around the ester group's C-O single bonds and the bond connecting the ester group to the phenyl ring.

Theoretical calculations have been employed to study the conformational preferences of this compound and related molecules. For instance, research on 2-(1-Pyrenyl)ethyl p-Cyanobenzoate utilized theoretical calculations to analyze its ground state conformations, which is essential for understanding its exciplex formation. hirosaki-u.ac.jp Such computational approaches, including ab initio molecular orbital calculations, help in elucidating the stable conformers and the energy barriers between them. hirosaki-u.ac.jp

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic processes of molecules like this compound in various environments. srce.hrresearchgate.netmdpi.com These simulations can model the solvation effects in different solvents, which is critical for predicting reaction pathways. By simulating the molecule's movement over time, researchers can gain insights into its conformational changes, rotational dynamics of the ethyl and cyano groups, and interactions with surrounding solvent molecules. researchgate.netmdpi.com For example, MD simulations can be used to study the orientational order and freedom of motion of cyanate (B1221674) ester monomers, which share structural motifs with this compound, to understand their melt properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Hierarchical clustering is a cheminformatics tool used to group chemicals into clusters based on structural similarity to support the assessment of structurally similar chemicals. nih.govacs.org This method is valuable for predicting toxicological endpoints and identifying potential read-across analogs to fill data gaps. nih.gov In this approach, a chemical inventory is organized into a hierarchical tree where chemical classes are formed at the highest level based on functional groups. nih.govacs.org Subsequent subclusters are defined by common functional groups and similarities in the hydrocarbon skeleton. nih.govacs.org

For a compound like this compound, it would be clustered with other benzoate esters containing a nitrile group. By examining the available experimental data for a specific toxicological endpoint within this cluster, potential read-across chemicals can be identified to support safety assessments. nih.gov This methodology combines structural similarity, metabolic predictions, and expert review to refine clusters for specific endpoints. nih.govacs.org A cluster-then-predict approach, where clustering is used for pre-classification before building a prediction model, has been shown to improve prediction accuracy for various endpoints. peercommunityjournal.org

In silico methods, which utilize computational models, are increasingly used to predict the physicochemical and toxicological properties of chemicals, reducing the need for extensive experimental testing. mn-am.comjst.go.jp For benzoate esters like this compound, these methods can predict a range of properties, including absorption, distribution, metabolism, and excretion (ADME). mdpi.comunair.ac.id

Various public databases and in silico systems are available to enrich the chemical space and enhance the reliability of predictions. mn-am.com For example, in silico models have been developed to predict the dermal absorption of chemicals by using physicochemical parameters like molecular weight and lipophilicity as descriptors. jst.go.jp QSAR models, a key component of in silico toxicology, establish a mathematical relationship between the chemical structure and biological activity. nih.govresearchgate.net For instance, QSAR studies on benzoylaminobenzoic acid derivatives revealed that hydrophobicity and aromaticity are conducive to their inhibitory activity. nih.gov Such models can be applied to compounds like this compound to estimate their potential biological activities and toxicological profiles. mn-am.comresearchgate.net

Machine learning (ML) and deep learning models are revolutionizing chemical research by enabling accurate predictions of molecular properties and reaction outcomes. nih.govrsc.orgacs.orgresearchgate.net These models are trained on large datasets of chemical structures and their associated properties to learn complex structure-property relationships. nih.govrsc.org

For compounds containing nitrile and ester functionalities, such as this compound, ML models can predict various endpoints. For example, ML has been successfully applied to predict the substrate scope of bacterial nitrilases, enzymes that hydrolyze nitriles to carboxylic acids. nih.gov Different ML algorithms, including logistic regression, random forest, and support vector machines, have shown high accuracy in these predictions. nih.gov Furthermore, atom-based ML models can estimate nucleophilicity and electrophilicity, which are crucial for assessing chemical reactivity and stability, such as the hydrolysis of esters. rsc.org Geometric deep learning models, which consider the 3D structure of molecules, are emerging as powerful tools for predicting reaction properties with high accuracy. acs.orgresearchgate.net

Crystallographic Information File (CIF) Analysis and Crystal Packing

Analysis of related metal complexes containing the 4-cyanobenzoate ligand reveals common interaction patterns. chemicalpapers.comresearchgate.netbsu.az The crystal packing in these structures is often stabilized by a network of intermolecular hydrogen bonds, such as O—H⋯O and N—H⋯O, as well as π–π stacking interactions between aromatic rings. bsu.azresearchgate.net The centroid–centroid distances between pyridine (B92270) and benzene rings in these complexes are indicative of these stabilizing π–π interactions. researchgate.net

Hirshfeld surface analysis is a powerful computational tool for investigating and quantifying intermolecular interactions within a crystal lattice. dergipark.org.trresearchgate.net This analysis has been performed on several metal complexes containing the 4-cyanobenzoate ligand, providing a detailed breakdown of the close contacts that stabilize the crystal structure. chemicalpapers.comchemicalpapers.comdergipark.org.tr

For various metal(II) 4-cyanobenzoate complexes, Hirshfeld surface analysis reveals the relative contributions of different types of intermolecular interactions. dergipark.org.tr The most significant interactions are often H···H contacts, followed by H···C/C···H, H···O/O···H, and H···N/N···H interactions. dergipark.org.tr These results highlight the importance of van der Waals forces and hydrogen bonds in the crystal packing. chemicalpapers.com For instance, in a Cu(II) 4-cyanobenzoate complex, H···N/N···H, H···H, and H···C/C···H interactions were found to be the most significant contributors to crystal packing. chemicalpapers.com

Energy-framework analysis, which calculates the interaction energies between molecules in the crystal, further elucidates the forces governing the crystal architecture. dergipark.org.tr These calculations often show that O-H···O and N-H···O hydrogen bonds, along with π···π stacking and C−H···π interactions, are the most significant stabilizing forces in the crystal packing of 4-cyanobenzoate complexes. dergipark.org.tr

Crystal Structure Determination of Metal Complexes Derived from 4-Cyanobenzoic Acid

The 4-cyanobenzoate ligand, derived from 4-cyanobenzoic acid, is a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). bsu.az Its two distinct functional groups, the carboxylate and the cyano groups, can coordinate to metal ions in various modes, leading to a rich diversity of structural topologies. bsu.azresearchgate.net

For instance, in a series of copper(II) and nickel(II) complexes, X-ray diffraction studies revealed that the metal centers are in a distorted octahedral geometry. bsu.azresearchgate.net These isostructural complexes, with the general formula [M(NC–C₆H₄COO)₂(C₆H₆N₂O)₂(H₂O)₂], crystallize in the triclinic P-1 space group. bsu.azaksaray.edu.tr The metal atoms are coordinated by two carboxylate oxygen atoms from two different 4-cyanobenzoate anions, two nitrogen atoms from two nicotinamide (B372718) ligands, and two oxygen atoms from two water molecules. bsu.azresearchgate.net

Similarly, a cobalt(II) polymer with 4-cyanobenzoate, [Co(C₈H₄NO₂)₂(H₂O)₂]n, was characterized as a two-dimensional network. researchgate.net The cobalt atom, located at a center of symmetry, exhibits a slightly distorted octahedral coordination, defined by four carboxylate oxygen atoms and two water molecules. researchgate.net The versatility of the 4-cyanobenzoate ligand is further highlighted in a calcium-based coordination polymer, [Ca(C₈H₄NO₂)₂(H₂O)₂]n, which forms a one-dimensional chain. ntu.edu.tw

The structural determination of these complexes is not limited to simple metal-ligand systems. In more complex structures, such as a zinc(II) salt, Zn(C₈H₄NO₂)(C₆H₆N₂O)(H₂O)₃, the asymmetric unit contains a complex cation and a 4-cyanobenzoate counter-anion. nih.govaksaray.edu.tr The zinc atom is coordinated by a bidentate 4-cyanobenzoate anion, a monodentate nicotinamide ligand, and three water molecules, resulting in a distorted octahedral geometry. nih.govaksaray.edu.tr

The following table summarizes the crystallographic data for several metal complexes of 4-cyanobenzoic acid, illustrating the variety of structures formed.

CompoundCrystal SystemSpace GroupMetal Coordination GeometryReference
[Cu(NC–C₆H₄COO)₂(C₆H₆N₂O)₂(H₂O)₂]TriclinicP-1Distorted Octahedral bsu.az
[Ni(NC–C₆H₄COO)₂(C₆H₆N₂O)₂(H₂O)₂]TriclinicP-1Distorted Octahedral bsu.az
[Co(C₈H₄NO₂)₂(H₂O)₂]nMonoclinicP2/nDistorted Octahedral researchgate.net
[Ca(C₈H₄NO₂)₂(H₂O)₂]nMonoclinicP2/nEight-coordinate ntu.edu.tw
Zn(C₈H₄NO₂)(C₆H₆N₂O)(H₂O)₃TriclinicP-1Distorted Octahedral nih.gov
[Mn(4-CNB)₂(DENA)₂(H₂O)₂]TriclinicP-1Distorted Octahedral chemicalpapers.com
[Co(4-CNB)₂(DENA)₂(H₂O)₂]TriclinicP-1Distorted Octahedral chemicalpapers.com

4-CNB = 4-cyanobenzoate; DENA = N,N'-diethylnicotinamide

Exploration of Crystal Packing and Hydrogen Bonding Networks

Hydrogen bonds are a predominant feature in the crystal structures of 4-cyanobenzoate metal complexes, especially those containing coordinated water molecules or other hydrogen-bond-donating ligands. dergipark.org.tr For example, in the crystal structure of triaqua(4-cyanobenzoato-κ²O,O')(nicotinamide-κN1)zinc 4-cyanobenzoate, extensive intermolecular O–H···O hydrogen bonds link the coordinated water molecules to the uncoordinated 4-cyanobenzoate anions. nih.govaksaray.edu.tr Further N–H···O and C–H···O hydrogen bonds connect the molecular components, creating a layered structure. nih.govaksaray.edu.tr

In a dinuclear copper(II) complex with 4-cyanobenzoate and 4-cyanopyridine, weak C–H···N hydrogen bonds link the molecules into a network architecture, which is thought to stabilize the structure. chemicalpapers.com Hirshfeld surface analysis of this complex revealed that H···N/N···H, H···H, and H···C/C···H interactions are the most significant in the crystal packing. chemicalpapers.com

The following table details some of the key intermolecular interactions observed in the crystal structures of various 4-cyanobenzoate complexes.

CompoundKey Intermolecular InteractionsResulting Supramolecular ArchitectureReference
Zn(C₈H₄NO₂)(C₆H₆N₂O)(H₂O)₃O–H···O, N–H···O, C–H···O hydrogen bonds; π–π stacking (centroid-to-centroid distances of 3.791 Å and 3.882 Å)Layers parallel to the (001) plane nih.govaksaray.edu.tr
[Cu₂(C₆H₄N₂)₄(C₈H₄NO₂)₄]Weak C–H···N hydrogen bonds; C–H···π interactions. Hirshfeld analysis shows significant H···N/N···H (31.8%), H···H (21.3%), and H···C/C···H (18.2%) contacts.Network architecture chemicalpapers.com
[Co(C₈H₄NO₂)₂(C₁₀H₈N₂)(H₂O)₂]nHydrogen bonds among water molecules and cyano and amino groups.Two-dimensional hydrogen-bonding architecture researchgate.net
[Ni(C₇H₄BrO₂)₂(C₆H₆N₂O)₂(H₂O)₂]O–H···O and N–H···O hydrogen bonds; weak C–H···π interaction.Supramolecular structure researchgate.net
[CuCl(C₈H₄NO₂)(C₁₂H₈N₂)(H₂O)]·H₂OO–H···Cl hydrogen bonds; π–π stacking interactions.2D layered network researchgate.net

π–π stacking interactions between the aromatic rings of the 4-cyanobenzoate ligands and other aromatic co-ligands are also crucial in the crystal packing. nih.gov In the aforementioned zinc complex, π–π contacts with centroid-to-centroid distances of 3.791 Å and 3.882 Å further stabilize the crystal structure. nih.govaksaray.edu.tr Similarly, in a copper(II) chloride complex containing 1,10-phenanthroline, both O–H···Cl hydrogen bonds and π–π stacking interactions contribute to the formation of a 2D layered network. researchgate.net The interplay of these various non-covalent forces allows for the rational design and synthesis of functional materials with specific network topologies. acs.org

Applications of Ethyl 4 Cyanobenzoate in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

The inherent reactivity of ethyl 4-cyanobenzoate (B1228447) makes it a significant precursor in the development of complex drug molecules and new medicinal agents. Its bifunctional nature allows for sequential or parallel chemical transformations, enabling the construction of intricate molecular architectures required for therapeutic efficacy.

Role as a Building Block for Complex Drug Molecules

Ethyl 4-cyanobenzoate plays a pivotal role as a fundamental building block in the synthesis of complex pharmaceutical compounds. One notable example is its use in the synthesis of (S)-Methanocarbaribo Uracil Nucleoside Derivatives, which are investigated as potential antiviral agents. nih.govnih.gov In a multi-step synthesis, while not a direct precursor in the final cyclization, this compound can be formed as a byproduct under certain basic hydrolysis conditions of a related nitrile intermediate. nih.gov The study of these reaction pathways provides valuable insights for optimizing the synthesis of these complex nucleoside analogs.

Furthermore, the cyano group of this compound can be chemically transformed into other functional groups, such as a carboxylic acid or an amidine, which are common moieties in drug molecules. For instance, the hydrolysis of the nitrile group to a carboxylic acid yields 4-carboxybenzoic acid, a versatile intermediate in its own right.

Development of New Medicinal Agents Utilizing this compound

The structural motif of this compound is incorporated into various novel medicinal agents under investigation for a range of therapeutic applications. Derivatives of this compound have shown promise as antimicrobial and antiviral agents. For example, research into 4-cyanophenyl-substituted thiazol-2-ylhydrazones, which can be synthesized from precursors related to this compound, has demonstrated significant anticancer efficacy against various carcinoma cell lines.

Moreover, the related compound, 4-cyanobenzoic acid, which can be derived from this compound, is a key component in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. chemeo.com These derivatives have been explored for their potential antitumor activities. The development of such compounds highlights the importance of the cyanobenzoate scaffold in medicinal chemistry for creating new therapeutic candidates.

Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and its close derivatives are valuable intermediates in the synthesis of modern agrochemicals, contributing to the development of effective crop protection agents.

Contribution to the Production of Crop Protection Agents

This compound's chemical structure is a key component in the synthesis of certain fungicides. For example, its close derivative, mthis compound, is used in the preparation of heterocyclic compounds that exhibit fungicidal properties. google.com A patent describes the synthesis of methyl 4-(N'-hydroxycarbamimidoyl)benzoate from mthis compound, which is a step towards creating novel fungicides. google.com The development of such compounds is crucial for managing phytopathogenic fungi and ensuring crop health. The ability to introduce the cyanobenzoate core into more complex heterocyclic systems allows for the generation of a diverse library of potential agrochemicals.

Precursor for Functional Materials

The rigid, rod-like structure and the presence of a strong dipole moment due to the nitrile group make this compound an excellent precursor for the synthesis of advanced functional materials, particularly those with specific optical and electronic properties.

Use in the Synthesis of Organic Light-Emitting Diode (OLED) Components and Other Electronic Materials

This compound and its derivatives are utilized in the creation of materials for organic light-emitting diodes (OLEDs) and other electronic applications. The 4-cyanobenzoate moiety is a common building block in the synthesis of liquid crystals, which are essential components in liquid crystal displays (LCDs). researchgate.netscholarsresearchlibrary.com The nitrile group provides a significant dipole moment, which is crucial for the alignment of the molecules in an electric field, a fundamental principle behind LCD technology.

A study on a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, which are derivatives of this compound, demonstrated their liquid crystalline properties. The thermal behavior of these compounds was investigated using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM).

Table 1: Phase Transition Temperatures of Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates

CompoundR (alkoxy group)Melting Point (°C)Clearing Point (°C)Mesophase
2a O(CH₂)₃CH₃8992Smectic
2b O(CH₂)₄CH₃90104Smectic
2f O(CH₂)₉CH₃8091Smectic

Data sourced from a study on the liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. researchgate.net

The results indicated that these compounds exhibit smectic liquid crystal phases, which are crucial for their potential application in display technologies. researchgate.net Furthermore, the 4-cyanobenzoate structure is also explored in the synthesis of other organic electronic materials, where its electronic properties can be fine-tuned through chemical modification.

Applications in Materials Science Research

This compound serves as a valuable building block in materials science, particularly in the synthesis of polymers and the investigation of liquid crystals. bldpharm.comsmolecule.com Its rigid molecular structure, combining a benzene (B151609) ring with a cyano and an ethyl ester group, makes it a useful component for creating materials with specific properties. In polymer science, it is utilized as a monomer or an intermediate. chemuniverse.com The incorporation of the 4-cyanobenzoate moiety can enhance the thermal stability and mechanical properties of polymers due to the rigidity of the aromatic ring and the strong dipole-dipole interactions from the cyano groups.

The compound is also linked to the field of liquid crystals. Research into supermolecular liquid crystals containing carborane clusters has utilized mesogens derived from 4-cyanobenzoate structures. whiterose.ac.uk For instance, 4'-cyanobiphenyl-4-yl 4-(pent-4-enyloxy)benzoate, a related molecule, has been used in the synthesis of these advanced materials. whiterose.ac.uk The presence of the cyano group is a common feature in many liquid crystalline compounds, and this compound provides a fundamental structure for building more complex, mesogenic molecules.

Potential for Developing Optical Materials

This compound and its derivatives are investigated for their potential in creating novel optical materials. Benzoic acid derivatives are recognized as promising candidates for applications in nonlinear optics. bsu.az The key to these properties often lies in the molecular structure, which allows for specific electronic behaviors when interacting with light.

Research has shown that related compounds, such as ethyl p-aminobenzoate, exhibit significant second-harmonic generation (SHG) efficiency, a key characteristic of nonlinear optical (NLO) materials. bsu.az Metal-organic frameworks (MOFs) synthesized using 4-cyanobenzoic acid, the parent acid of this compound, are also explored for their optical properties. bsu.azresearchgate.net Furthermore, Schiff base compounds derived from an ethyl benzoate (B1203000) core have been studied for their nonlinear refractive index and optical limiting properties. evitachem.com While direct studies on this compound's NLO properties are less common, its structure serves as a crucial precursor for materials with interesting optical behaviors, including applications in photodetectors and sensors. researchgate.netdergipark.org.tr

Reagent in Organic Chemistry Reactions

Facilitating the Synthesis of Complex Organic Molecules

This compound is a versatile intermediate and starting material in organic synthesis, enabling the construction of more complex molecules. guidechem.comottokemi.com Its bifunctional nature, possessing both an ester and a nitrile group, allows for a variety of chemical transformations. google.com It is frequently employed in pharmaceutical and chemical research as a foundational piece for building larger, more intricate molecular architectures. guidechem.comlookchem.com

The compound serves as a key precursor in the synthesis of various heterocyclic compounds and other complex organic structures. For example, it can be used to prepare ethyl 4-carbaldehyde oxime benzoate through a reaction with hydroxylamine (B1172632) hydrochloride. google.com This demonstrates its utility in transforming the cyano group into other functional moieties, thereby expanding its synthetic applications. Its role as a building block is critical in developing new chemical entities with potential therapeutic or material applications. lookchem.com

Specific Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The synthesis and reactions of this compound inherently involve key carbon-carbon and carbon-heteroatom bond-forming steps, making it a subject of study in reaction methodology.

One of the primary methods for synthesizing this compound itself involves a crucial carbon-carbon bond formation: the cyanation of an aryl halide. A common route is the reaction of ethyl 4-bromobenzoate (B14158574) with a cyanide source, such as cuprous cyanide, to introduce the cyano group onto the benzene ring. google.com More advanced, modern methods also focus on this transformation, such as photoredox/nickel dual-catalyzed cyanation of aryl halides, which represents a benign approach to forming the aryl nitrile bond. chinesechemsoc.org

In terms of carbon-heteroatom bond formation, the ester group of this compound can undergo reactions like aminolysis or amidation, which forms a new carbon-nitrogen bond. This is a fundamental reaction in the synthesis of amides from esters. While specific studies detailing the aminolysis of this compound are not prevalent in the provided results, the general reactivity of esters is a cornerstone of organic chemistry. acs.orgacs.org Furthermore, the synthesis of N-sulfonyl amidines has been shown to sometimes produce this compound as a side product in C(sp2)-N coupling reactions, highlighting the complex reactivity pathways where this compound can be involved. chemrxiv.org The development of efficient copper-catalyzed methods for C-N and other carbon-heteroatom bond formations provides the toolkit necessary for modifying structures like this compound or its precursors. google.com

Role in Research and Development of Novel Chemical Entities

Contribution to the Advancement of Chemical Knowledge and Innovation

This compound and its parent acid, 4-cyanobenzoic acid, play a significant role in the advancement of chemical knowledge and innovation. bsu.azlookchem.com As a versatile reagent and building block, it allows researchers to explore new synthetic pathways and create novel chemical structures. lookchem.com Its use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials contributes directly to innovation in these fields. lookchem.com

The study of reactions involving this compound and related compounds helps to deepen the understanding of reaction mechanisms and structure-reactivity relationships. nih.gov For example, investigations into the synthesis of metal-organic frameworks (MOFs) using 4-cyanobenzoate as a linker have led to new materials with unique properties like photoluminescence and antibacterial activity. These discoveries not only provide new functional materials but also expand the fundamental understanding of coordination chemistry and materials science. bsu.az The compound's relatively simple yet functionalized structure makes it an ideal model for developing and testing new synthetic methodologies, thereby pushing the boundaries of chemical innovation.

Advanced Research Considerations and Future Directions

Exploration of Novel Catalytic Systems for Transformations of Ethyl 4-Cyanobenzoate (B1228447)

The development of innovative and efficient catalytic systems is paramount for unlocking the full synthetic potential of ethyl 4-cyanobenzoate. Research is actively pursuing catalysts that can selectively transform either the nitrile or the ester group, or engage the aromatic ring in further reactions.

A significant area of development is the use of transition metal catalysts for various transformations. For instance, the catalytic hydrogenation of the nitrile group in this compound to form ethyl 4-(aminomethyl)benzoate is a key reaction, with studies exploring catalysts like phase-controlled cobalt nanoparticles to achieve high selectivity. researchgate.netsemanticscholar.org Another approach involves dual catalysis systems, such as the combination of photoredox and nickel catalysis, which has been investigated for the cyanation of aryl halides to produce compounds like this compound under mild conditions. chinesechemsoc.org

Ruthenium-based pincer complexes have been explored for the hydration of nitriles to amides. rug.nlrsc.org While direct application to this compound proved challenging due to competing ester hydrolysis, the research highlights the potential for metal-ligand cooperative catalysts in activating the C≡N bond, suggesting that with further catalyst design, selective hydration could be achieved. rug.nlrsc.org Furthermore, solid acid catalysts, such as iron-supported zirconium/titanium systems, are being developed for efficient esterification reactions, a technology area relevant to the synthesis of this compound itself. mdpi.com

Table 1: Novel Catalytic Systems in Reactions Involving this compound

Catalytic SystemReaction TypeKey Findings and Advantages
Photoredox/Nickel Dual CatalysisCyanation of Aryl HalidesEnables cyanation at room temperature under benign conditions, avoiding hypertoxic reagents and air-sensitive ligands. chinesechemsoc.org
Ruthenium Pincer ComplexNitrile HydrationDemonstrates metal-ligand cooperation for nitrile activation, though competing ester hydrolysis occurs with unhindered esters like this compound. rug.nlrsc.org
Phase-Controlled Cobalt NanoparticlesNitrile HydrogenationOffers a method for the selective reduction of the nitrile group, a key transformation for producing amine derivatives. semanticscholar.org
Iron-Supported Zr/Ti Solid AcidEsterificationProvides a recyclable, carrier-free solid acid catalyst for the synthesis of methyl benzoate (B1203000) compounds, with implications for related ester production. mdpi.com
Electrocatalysis (Ag cathode)Carboxylation of PrecursorsReduces the potential required for the electrochemical synthesis of the parent 4-cyanobenzoic acid, offering a greener synthetic route. mdpi.comresearchgate.net

Investigations into Stereoselective Synthesis Utilizing this compound

The functional groups of this compound present opportunities for its use in stereoselective synthesis, either as a substrate that undergoes chiral transformation or as a precursor to chiral auxiliaries or ligands. Future research is focused on leveraging its electronic and steric properties to control stereochemical outcomes.

One promising avenue is the use of the cyanobenzoate moiety as a stereo-directing group. For example, o-cyanobenzoate has been successfully employed as a recyclable directing group in the palladium-catalyzed Ferrier rearrangement to achieve highly stereoselective β-O-glycosylation. researchgate.net This suggests that the electronic properties and coordination ability of the cyano group can be exploited to influence the stereochemical course of a reaction. Adapting such strategies to the para-substituted this compound could open new pathways for remote stereocontrol.

Another direction involves the enantioselective transformation of the molecule itself. For instance, the stereoselective reduction of ketones to chiral alcohols is a well-established biocatalytic process. nih.gov Developing catalysts, whether chemical or biological, that can perform enantioselective operations on derivatives of this compound—such as the reduction of a ketone introduced elsewhere on the molecule—is an active area of interest.

Development of Flow Chemistry Approaches for Continuous Production and Reaction Studies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and potential for automation and scalability. The application of flow chemistry to the synthesis and transformation of this compound is a key area for future industrial and laboratory-scale production.

Industrial protocols increasingly favor continuous-flow systems for ester synthesis due to drastically reduced reaction times and better process control. For example, a cascade reactor design for the synthesis of a related compound, ethyl 4-nitrobenzoate, reduced the reaction time from hours to minutes while maintaining high conversion rates. Similar principles are being applied to the production of this compound and its derivatives.

Flow microreactors are particularly powerful for reactions involving unstable intermediates, such as organolithiums, which are often used in the functionalization of aromatic rings. kyoto-u.ac.jp By precisely controlling residence time (from milliseconds to minutes), short-lived intermediates can be generated and reacted in situ, enabling transformations that are difficult or impossible in batch reactors. This opens up possibilities for the rapid, high-yielding synthesis of complex molecules derived from this compound. The integration of biocatalysts into flow systems is another promising frontier, potentially combining the high selectivity of enzymes with the efficiency of continuous processing. nih.gov

In-depth Mechanistic Studies using Advanced Spectroscopic Techniques and Theoretical Methods

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic and computational methods are being employed to elucidate the intricate pathways of reactions involving this compound.

Theoretical chemistry provides powerful tools for modeling potential energy surfaces and characterizing the reactivity of aromatic molecules. nih.gov Computational methods, such as Density Functional Theory (DFT), have been used to investigate the reaction mechanisms of substituted benzenes, including this compound. acs.org These studies can calculate free energy differences for transition states and intermediates, providing insights into reaction barriers and pathways. For example, computational analysis was instrumental in understanding the catalytic cycle of a photoredox–nickel-catalyzed cyanation reaction, detailing the single electron transfer (SET) processes and the roles of the transient Ni(III) species. chinesechemsoc.org

Advanced spectroscopic techniques are also vital. Cyclic voltammetry (CV) has been used to probe the electrochemical reduction mechanisms of precursors to cyanobenzoic acid and to understand the role of redox mediators in dual-radical processes involving this compound. mdpi.comrsc.org Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), which are powerful for analyzing powdered samples and surface phenomena, could be applied to study the interaction of this compound with heterogeneous catalysts.

Table 2: Theoretical and Spectroscopic Methods in Mechanistic Studies

MethodSubject of StudyKey Insights Provided
Density Functional Theory (DFT)Electrophilic aromatic substitutionEvaluates barrier heights and rationalizes the reactivity of benzene (B151609) derivatives, including this compound, based on theoretical charges. nih.govacs.org
Computational Studies (DFT)Photoredox-nickel catalyzed cyanationElucidates the catalytic cycle, including single electron transfer (SET) steps and the formation of critical Ni(III) intermediates. chinesechemsoc.org
Cyclic Voltammetry (CV)Electrochemical trifluoromethylarylationDetermines reduction potentials and helps to understand the electron transfer pathways and the role of redox mediators. rsc.org
Hybrid Supermolecule-Polarizable Continuum ApproachAlkaline hydrolysis of estersModels reaction pathways and energy barriers, showing the significant role of solvent molecules in assisting proton transfer. researchgate.net

Bio-Inspired and Biocatalytic Approaches in Reactions Involving this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. univpancasila.ac.idacs.org Research into bio-inspired and biocatalytic transformations of this compound is a rapidly growing field, driven by the demand for sustainable manufacturing. nih.gov

Enzymes such as lipases and esterases, which are known for their role in the hydrolysis and formation of esters, are prime candidates for reactions involving this compound. nih.gov While their natural function is often hydrolysis, these enzymes can be used for synthesis in non-aqueous media. Furthermore, nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids or amides, have been used industrially to selectively hydrolyze one nitrile group of terephthalonitrile (B52192) to produce 4-cyanobenzoic acid, the precursor to the ethyl ester. google.com Engineering these enzymes to act on this compound without affecting the ester group is a significant research goal.

Directed evolution is a powerful technique used to tailor enzymes for specific, non-natural reactions, enhancing their activity, stability, and substrate specificity. unibe.ch This approach could be used to develop novel biocatalysts for the selective reduction of the nitrile group (using oxidoreductases) or for other functional group interconversions on the this compound scaffold. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel synthetic routes. mdpi.com These technologies are being applied to accelerate the exploration of the chemical space around this compound.

More advanced approaches integrate ML with large language models (LLMs) and automated robotic platforms. nih.gov This synergy can create a closed loop for reaction exploration: an LLM can help design experiments based on literature data, a robotic system can perform the reactions, and an ML model can analyze the results to suggest the next round of experiments for optimization. nih.gov This human-AI collaborative approach can efficiently identify high-yield conditions for complex reactions, a strategy directly applicable to developing novel syntheses involving this compound.

Table 3: Applications of AI/ML in Reaction Design for Aromatic Compounds

AI/ML ApproachApplicationPredicted Parameter
Machine Learning / AIGeneral Reaction PredictionReaction rate or selectivity based on sterics and orbitals. miragenews.com
Message Passing Neural Network (MPNN)Buchwald-Hartwig Cross-CouplingChemical reaction yield. mdpi.com
Integrated ML and LLMElectrochemical C−H OxidationSubstrate reactivity classification and reaction yield optimization. nih.gov
Computer-Aided Synthesis Planning (CASP)Retrosynthetic AnalysisSynthetic route planning and reaction condition recommendation. mdpi.com

Interdisciplinary Research on New Applications in Emerging Technologies

The unique rigid, linear structure and bifunctional nature of this compound and its parent acid make them valuable components in materials science and other emerging technologies. google.com Interdisciplinary research is key to unlocking these novel applications.

In materials science, 4-cyanobenzoate is a widely used organic linker for constructing Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.net The specific length and functionality of the cyanobenzoate linker influence the pore size, geometry, and chemical properties of the resulting framework.

The rigid, rod-like shape of the molecule is also ideal for the formation of liquid crystals. Liquid crystalline materials are essential for display technologies (LCDs), and research is ongoing to develop new liquid crystal mixtures with improved properties, a field where derivatives of this compound could play a role. Furthermore, the electronic properties conferred by the nitrile and ester groups make this class of molecules interesting for applications in molecular electronics and sensor technologies. Research in this area involves studying the self-assembly of these molecules on various substrates and probing their electronic behavior.

Q & A

Q. What are the fundamental physicochemical properties of ethyl 4-cyanobenzoate, and how do they influence experimental design?

this compound (CAS 7153-22-2) has a molecular formula of C₁₀H₉NO₂, a molecular weight of 175.18 g/mol, and a melting point of 52–54°C . Its density (1.1999 g/cm³, estimated) and ester-cyanide functional groups suggest moderate polarity, influencing solvent selection (e.g., dimethyl sulfoxide or ethyl acetate) for solubility-driven experiments. These properties are critical for designing reaction conditions, such as temperature-controlled syntheses or crystallization studies .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include using negative-pressure ventilation, wearing EN 166-certified eye protection, and respiratory protection (e.g., P95 masks) to mitigate inhalation risks . Acute toxicity data classify it as hazardous, necessitating controlled handling during synthesis or purification. Emergency measures include oxygen therapy for respiratory distress and avoiding emetics in ingestion cases .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

A common method involves cyanation of ethyl 4-bromobenzoate using sodium cyanide under reflux . Yield optimization requires precise stoichiometry and temperature control, though competing side reactions (e.g., hydrolysis of the ester group) may reduce efficiency. Alternative routes, such as hydroxylamine-mediated oxadiazole formation, achieve 70–80% yields but require trifluoroacetic anhydride, posing handling challenges .

Advanced Research Questions

Q. How can computational methods predict the reactivity or toxicity of this compound and its derivatives?

Grouping/read-across strategies leverage structural analogs (e.g., esters with cyanophenyl groups) to infer metabolic pathways or toxicological endpoints . Density Functional Theory (DFT) simulations can model electrophilic reactivity at the cyano group, aiding in predicting nucleophilic substitution sites for derivatization . Such approaches reduce reliance on empirical data for novel analogs.

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl shifts) may arise from solvent polarity or tautomerism. Methodological solutions include:

  • Cross-validating with high-resolution mass spectrometry (HRMS) .
  • Conducting variable-temperature NMR to detect dynamic equilibria .
  • Comparing computational vibrational spectra (e.g., using Gaussian software) with experimental data .

Q. How is this compound utilized in radiopharmaceutical synthesis, and what challenges exist in scaling these processes?

It serves as a precursor for ¹⁸F-labeled PET tracers via nucleophilic substitution with Cs¹⁸F in DMSO at 150°C . Key challenges include:

  • Low radiochemical yields (2–5% decay-corrected) due to competing side reactions.
  • Purification hurdles from unreacted precursors, requiring HPLC optimization.
  • Scaling limitations from radiolysis-induced decomposition, necessitating microfluidic reactors for dose consistency .

Q. What experimental designs control variables in kinetic studies of this compound hydrolysis?

Controlled experiments should:

  • Isolate pH effects using buffer systems (e.g., phosphate buffers at pH 7–10).
  • Monitor reaction progress via UV-Vis spectroscopy (tracking cyano group absorbance at ~224 nm).
  • Apply Arrhenius analysis to determine activation energy across temperatures (25–80°C). Statistical validation requires triplicate trials with ANOVA to assess significance (p < 0.05) .

Data Analysis and Interpretation

Q. How should researchers address variability in synthetic yields of this compound analogs?

Yield variability may stem from:

  • Impurity profiles in starting materials (e.g., bromobenzoate purity ).
  • Moisture sensitivity of intermediates, requiring anhydrous conditions. Mitigation strategies include:
  • Pre-purifying reagents via column chromatography.
  • Using Design of Experiments (DoE) to optimize reaction parameters .

Q. What statistical approaches validate the reproducibility of toxicity assays involving this compound?

Dose-response studies should employ:

  • Log-probit analysis for LD₅₀ calculations.
  • Student’s t-test for comparing control vs. treated groups.
  • Error bars representing ±2σ standard deviations in triplicate assays .

Emerging Research Directions

Q. Can this compound serve as a template for designing enzyme inhibitors?

Computational docking studies (e.g., AutoDock Vina) suggest its cyano group interacts with catalytic serine residues in esterases. Experimental validation involves:

  • Synthesizing analogs with modified ester/cyano moieties.
  • Conducting enzyme inhibition assays (IC₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.